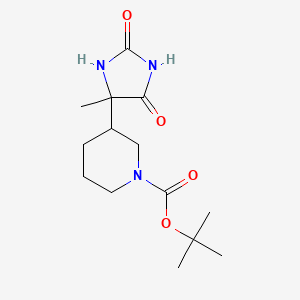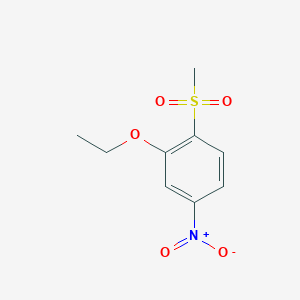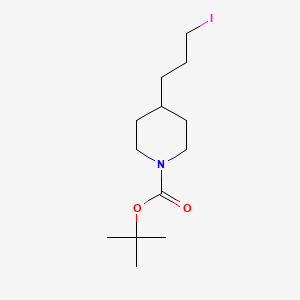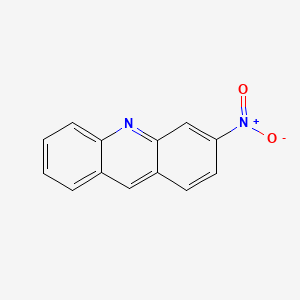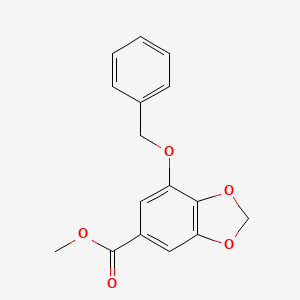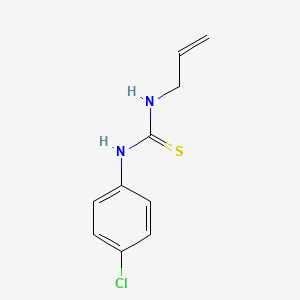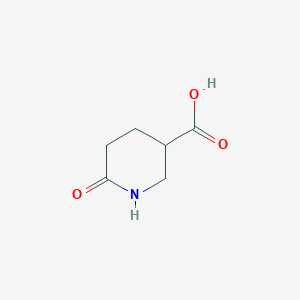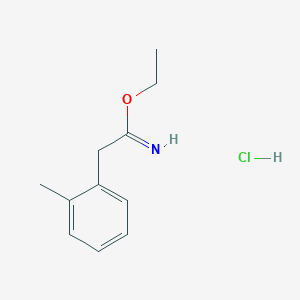![molecular formula C11H10IN B3047663 1-[(4-Iodophenyl)methyl]-1H-pyrrole CAS No. 143128-29-4](/img/structure/B3047663.png)
1-[(4-Iodophenyl)methyl]-1H-pyrrole
Vue d'ensemble
Description
“1-[(4-Iodophenyl)methyl]-1H-pyrrole” is a chemical compound . It is also known as 1-(4-iodobenzyl)-1H-imidazole . The molecular weight of this compound is 284.1 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H9IN2 . For more detailed structural information, you may refer to resources like ChemSpider .Physical and Chemical Properties Analysis
“this compound” is a solid compound . The molecular weight of this compound is 284.1 .Applications De Recherche Scientifique
Anion Binding Applications
N-confused calix[4]pyrroles (NCCPs), related to pyrrole-based macrocycles, demonstrate unique anion-binding properties differing from regular calix[4]pyrroles. They bind anions through a "confused cone" conformation, showing distinct anion-binding affinity and selectivity. This capability has implications for developing colorimetric sensors for anion detection, highlighting the potential for 1-[(4-Iodophenyl)methyl]-1H-pyrrole derivatives in similar applications (Anzenbacher et al., 2006).
Drug Discovery and Biomedical Applications
Pyrrole and its derivatives, including structures similar to this compound, are extensively explored in drug discovery. They serve as core structures for synthesizing compounds with various therapeutic activities, such as anticancer, antimicrobial, and antiviral properties. The pyrrole ring is a recognized pharmacophore in medicinal chemistry, underlining its importance in developing new pharmaceuticals (Li Petri et al., 2020).
Supramolecular Chemistry
Calixpyrrole derivatives, which share structural motifs with this compound, have been used to construct supramolecular capsules. These capsules are formed through self-assembly processes, leveraging the unique binding and structural properties of calixpyrrole units. Such research underscores the potential of pyrrole derivatives in designing novel molecular containers with applications ranging from drug delivery to nanotechnology (Ballester, 2011).
Propriétés
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDTHNKTSOIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596255 | |
| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143128-29-4 | |
| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1,4,8-trioxaspiro[4.5]decane](/img/structure/B3047581.png)

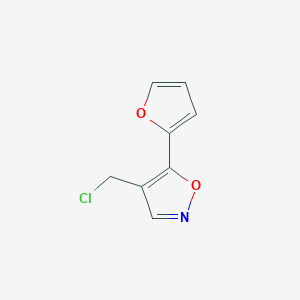

![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride](/img/structure/B3047589.png)
